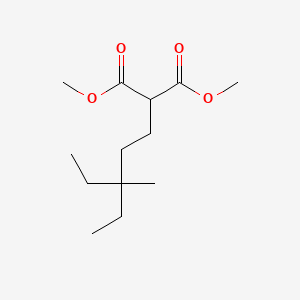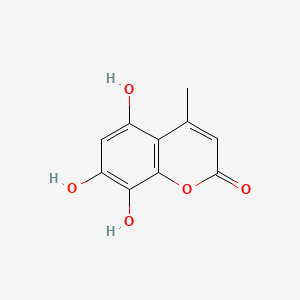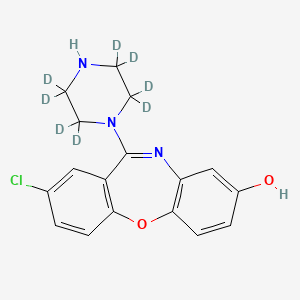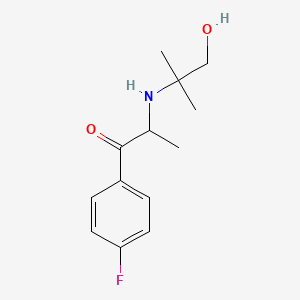
二甲基(3,3-二乙基丁基)丙二酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3,3-diethylbutyl)malonate, also known as (3,3-Diethylbutyl)malonic acid dimethyl ester, is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Dimethyl (3,3-diethylbutyl)malonate consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms .科学研究应用
Applications in Catalytic Processes
Hydrogenation of Dimethyl Malonate Dimethyl (3,3-diethylbutyl)malonate can be catalytically hydrogenated to produce 1,3-propanediol, an essential monomer in the manufacture of polytrimethylene-terephthalate. The process involves vapor-phase catalytic hydrogenation using a Cu/SiO2 catalyst. The reaction proceeds through sequential hydrogenation, forming methyl 3-hydroxypropionate as the primary product, which can further convert into 1,3-propanediol or methyl propionate. Excessive hydrogenation can lead to the formation of n-propanol, while some dimethyl malonate may crack into methyl acetate. The research emphasizes the role of metallic copper modified by Cu+ species as the active site for hydrogenation (Zheng, Zhu, Li, & Ji, 2017).
Applications in Material Science
Monomeric Malonate Precursors for MOCVD Monomeric malonate precursors have been synthesized for the Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO2 and ZrO2 thin films. These precursors include dimethyl malonate and exhibit promising thermal properties, making them suitable for MOCVD. Compared to traditional beta-diketonate complexes, these malonate compounds are more volatile, decompose at lower temperatures, and have lower melting points, enhancing their application potential in thin-film deposition (Pothiraja et al., 2009).
Applications in Molecular Structure Analysis
Kerr Effect Studies The Kerr effect has been utilized to study the conformations of mono- and di-carboxylic aliphatic esters, including dimethyl malonate. The study involved recording dipole moments and molar Kerr constants, providing insights into the preferred gas-phase conformations of dimethyl malonate and its solution-state conformations. These findings are crucial for understanding the structural properties of dicarboxylic esters and their interactions in various environments (Pitea, Gatti, & Marcandalli, 1983).
Applications in Photomechanics
Surfactant-Enhanced Photoisomerization in Molecular Crystal Nanowires Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM), a divinylanthracene derivative, exhibits photoisomerization between its (E) and (Z) conformations. This property is leveraged in crystalline nanowires composed of DMAAM, which undergo rapid coiling motion when exposed to visible light. The presence of surfactants like cetyltrimethylammonium bromide (CTAB) is found to significantly accelerate the photochemical reaction rate within the nanowire, facilitating the transition to an amorphous phase and enhancing the dissolution rate. This study underscores the sensitivity of reaction dynamics and photomechanical motions of nanoscale molecular crystals to surface species (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
安全和危害
Safety data sheets recommend avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation of Dimethyl (3,3-diethylbutyl)malonate . It should be kept away from open flames, hot surfaces, and sources of ignition. Use of spark-proof tools and explosion-proof equipment is recommended .
属性
IUPAC Name |
dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDWMLXCFRVDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CCC(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Tryptones | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl (3,3-diethylbutyl)malonate | |
CAS RN |
73049-73-7 |
Source


|
| Record name | Peptones | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peptones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)





![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)